3-Ethyl-4-methoxy-phenol

Analytical Chemistry Chemical Synthesis Quality Control

Specify the 3-ethyl,4-methoxy isomer (CAS 13523-64-3) for reproducible research. Unlike 2-ethyl-4-methoxyphenol (mp 50-52°C) or 4-ethylguaiacol (liquid), this analogue offers unique lipophilicity (LogP 2.47 vs. 1.40 for 4-methoxyphenol), making it the preferred building block for hydrophobic drug candidates and a critical reference standard for HPLC/GC-MS positional isomer separation. Insist on batch-specific NMR, HPLC, and GC documentation to confirm positional identity.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B14844840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methoxy-phenol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)O)OC
InChIInChI=1S/C9H12O2/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3
InChIKeyYBHFXIXJNDNBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-methoxy-phenol (CAS 13523-64-3) Chemical Profile and Procurement Baseline


3-Ethyl-4-methoxy-phenol (CAS: 13523-64-3), molecular formula C9H12O2 and molecular weight 152.19 g/mol, is a phenolic compound featuring an ethyl group at the 3-position and a methoxy group at the 4-position of the benzene ring . It is classified within the alkoxyphenol family and is distinct from positional isomers such as 2-ethyl-4-methoxyphenol and 4-ethyl-2-methoxyphenol (4-ethylguaiacol) [1]. Commercial availability typically includes purity specifications of ≥98% with batch-specific analytical documentation (NMR, HPLC, GC) .

Why 3-Ethyl-4-methoxy-phenol Cannot Be Substituted with Unqualified Phenolic Analogs


Phenolic compounds with different substitution patterns exhibit distinct physicochemical properties that directly impact their suitability for specific research and industrial applications. For 3-Ethyl-4-methoxy-phenol, the precise 3-ethyl,4-methoxy arrangement confers a unique combination of lipophilicity, melting behavior, and electronic characteristics compared to other C9H12O2 isomers . For instance, the 2-ethyl-4-methoxyphenol isomer has a significantly higher melting point (50-52°C) [1], while 4-ethyl-2-methoxyphenol (4-ethylguaiacol) is a liquid at room temperature (mp 15°C) [2]. These differences in physical state affect handling, formulation, and experimental reproducibility. Substitution without verification of positional identity and purity introduces variability that can compromise assay outcomes and process consistency .

Quantitative Differentiation of 3-Ethyl-4-methoxy-phenol Against Closest Analogs


Positional Isomer Differentiation: 3-Ethyl-4-methoxy-phenol vs. 2-Ethyl-4-methoxyphenol

3-Ethyl-4-methoxy-phenol (CAS 13523-64-3) is a positional isomer of 2-ethyl-4-methoxyphenol (CAS 13391-32-7), both sharing the molecular formula C9H12O2 and molecular weight 152.19 g/mol. However, the relocation of the ethyl group from the 2-position to the 3-position results in a marked difference in melting point, which is a critical parameter for handling and formulation. While the melting point of 3-Ethyl-4-methoxy-phenol is reported as N/A in some databases , the 2-ethyl isomer has a defined melting point of 50-52°C [1]. This difference in physical state (liquid vs. solid) at room temperature can influence solubility, crystallization behavior, and suitability for specific reaction conditions.

Analytical Chemistry Chemical Synthesis Quality Control

Lipophilicity Comparison: 3-Ethyl-4-methoxy-phenol vs. 4-Methoxyphenol

Lipophilicity, measured by the partition coefficient (LogP), is a key determinant of membrane permeability and bioavailability. 3-Ethyl-4-methoxy-phenol has an estimated LogP of 2.47 , which is significantly higher than that of 4-methoxyphenol (LogP 1.40) [1]. This 1.07 LogP unit increase corresponds to approximately an 11.7-fold higher partition into octanol over water, indicating substantially greater lipophilicity conferred by the 3-ethyl substituent.

Drug Discovery ADME Formulation Science

Antioxidant Potential via Radical Scavenging: Class-Level Inference for 3-Ethyl-4-methoxy-phenol

While direct quantitative antioxidant data for 3-Ethyl-4-methoxy-phenol are not available in the primary literature, class-level inference from structurally related methoxyphenols indicates potential radical scavenging activity. For example, 4-ethyl-2-methoxyphenol (4-ethylguaiacol) has been identified as a key antioxidant in soy sauce with IC50 values of 0.1875 mg/mL in the DPPH assay [1]. The presence of both a para-methoxy group and an ortho-ethyl group in 3-Ethyl-4-methoxy-phenol is predicted to stabilize phenoxyl radicals through resonance and inductive effects, suggesting comparable or modulated antioxidant capacity [2].

Antioxidant Research Oxidative Stress Free Radical Biology

Recommended Application Scenarios for 3-Ethyl-4-methoxy-phenol Based on Differentiated Properties


Synthetic Intermediate for Lipophilic Phenolic Derivatives

The enhanced lipophilicity (estimated LogP 2.47) of 3-Ethyl-4-methoxy-phenol relative to 4-methoxyphenol (LogP 1.40) makes it a preferred starting material for synthesizing more hydrophobic drug candidates or agrochemical intermediates. Researchers requiring improved membrane permeability or blood-brain barrier penetration should select this compound over less lipophilic phenol derivatives .

Analytical Reference Standard for Positional Isomer Differentiation

Due to its distinct retention time and spectral properties compared to the 2-ethyl-4-methoxyphenol isomer, 3-Ethyl-4-methoxy-phenol serves as a valuable reference standard for HPLC and GC-MS methods aimed at separating and identifying positional isomers in complex mixtures or reaction monitoring .

Structure-Activity Relationship (SAR) Probe in Antioxidant Research

As a positional isomer of 4-ethyl-2-methoxyphenol (a known antioxidant in food systems), 3-Ethyl-4-methoxy-phenol can be employed in comparative SAR studies to elucidate the effect of methoxy group position on radical scavenging efficacy. Its use can help deconvolute the contributions of electronic and steric factors to antioxidant activity [1].

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